molecular formula C9H16O B093204 2,6-Dimethyl-5-heptenal CAS No. 106-72-9

2,6-Dimethyl-5-heptenal

Cat. No.: B093204
CAS No.: 106-72-9
M. Wt: 140.22 g/mol
InChI Key: YGFGZTXGYTUXBA-UHFFFAOYSA-N
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Description

Contextual Significance in Chemical Sciences and Organic Synthesis

In the realm of chemical sciences, 2,6-dimethyl-5-heptenal is recognized as a valuable organic synthesis intermediate. google.comchemimpex.com Its molecular structure allows it to serve as a versatile building block for the creation of more complex molecules. chemimpex.comnetascientific.com Chemists utilize its reactivity in a variety of transformations to construct intricate chemical architectures that are foundational to the development of pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com

The synthesis of this compound itself has been a subject of research, with various methods developed to improve efficiency and yield. One common industrial method involves the Darzens reaction of 6-methyl-5-hepten-2-one (B42903) with an alkyl chloroacetate, followed by saponification and decarboxylation. chemicalbook.comgoogle.com Alternative synthetic routes have also been explored, including a multi-step process involving the reduction of 6-methyl-5-hepten-2-one, subsequent halogenation, and a Grignard reaction. google.com Another innovative approach involves the oxidation of citral (B94496) using hydrogen peroxide in the presence of a tin-containing molecular sieve as a catalyst. scispace.com These synthetic endeavors highlight the compound's importance and the ongoing efforts to optimize its production for research and industrial applications.

The compound's utility is further demonstrated in its participation in specific chemical reactions, such as the concerted ene reaction, where it forms a zwitterion that subsequently reacts to yield an ene product. chemicalbook.comscbt.com This reactivity underscores its role as a tool for chemists to explore and understand fundamental reaction mechanisms.

Research Trajectories and Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond the confines of traditional organic chemistry, demonstrating significant interdisciplinary relevance. Its most prominent application lies within the flavor and fragrance industry, where it is valued for its distinct melon-like aroma and taste. odowell.comfragranceconservatory.com This has led to its use as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. chemimpex.comnetascientific.com

Research has also explored its potential antimicrobial properties, suggesting its possible application as a natural preservative in food products. chemimpex.com Furthermore, its presence has been identified in various natural sources, including ginger, citrus fruits, and certain plants like Magnolia officinalis and Glycine max, indicating a role in natural product chemistry. nih.govchemicalbook.comfragranceconservatory.com

In the field of material science, a 2011 study investigated the role of food volatile compounds, including this compound, in the formation and stability of HII mesophase, a liquid crystalline structure with relevance in food chemistry. sigmaaldrich.com This research points to the compound's potential influence on the physical properties of complex systems.

The following tables provide a summary of the key properties and research applications of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, green, melon-like
Boiling Point 116-124 °C at 100 mmHg
Density ~0.851 - 0.879 g/mL at 25 °C
Refractive Index n20/D 1.442 - 1.447
Solubility Soluble in alcohol and paraffin (B1166041) oil; insoluble in water

Data sourced from multiple references. chemimpex.comodowell.comsigmaaldrich.comsigmaaldrich.comlookchem.comsigmaaldrich.com

Table 2: Research and Application Areas of this compound

FieldApplication/Research Focus
Organic Synthesis Intermediate for pharmaceuticals and agrochemicals
Flavor & Fragrance Flavoring agent in food, fragrance in cosmetics
Food Science Potential as a natural food preservative
Natural Product Chemistry Identification in various plant species
Material Science Role in the formation of HII mesophase

Information compiled from various research findings. chemimpex.comnetascientific.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylhept-5-enal
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InChI

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFGZTXGYTUXBA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=O
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Molecular Formula

C9H16O
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DSSTOX Substance ID

DTXSID8044753
Record name 2,6-Dimethylhept-5-enal
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Molecular Weight

140.22 g/mol
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS], pale yellow liquid with a melon-like odour
Record name 5-Heptenal, 2,6-dimethyl-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/370/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in ethanol; insoluble in glycerol and water, 1 ml in 1 ml 95% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)
Record name 2,6-Dimethyl-5-heptenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.845-0.854
Record name 2,6-Dimethyl-5-heptenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.76 [mmHg]
Record name 2,6-Dimethyl-5-heptenal
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CAS No.

106-72-9
Record name (±)-2,6-Dimethyl-5-heptenal
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Record name 2,6-DIMETHYL-5-HEPTENAL
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Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 5 Heptenal

Catalytic Synthesis Strategies for 2,6-Dimethyl-5-heptenal

Baeyer-Villiger Oxidation Approaches for this compound Production

The Baeyer-Villiger oxidation, a classic organic reaction, has been adapted for the production of this compound from citral (B94496) ((E/Z)-3,7-dimethylocta-2,6-dienal). This transformation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting the aldehyde functionality of citral into a formate ester, which is subsequently hydrolyzed to yield the desired product.

The use of peroxides as the oxidant in the Baeyer-Villiger oxidation of citral offers a more environmentally benign alternative to traditional peracids. One notable approach involves the use of potassium peroxymonosulfate (KHSO₅), commercially known as Oxone®. This method facilitates the synthesis of this compound via the intermediate 2,6-dimethylhepta-1,5-dien-1-yl formate, achieving high yields and purity. google.com The reaction is typically carried out in a suspension with a suitable solvent. google.com

Another significant advancement is the utilization of hydrogen peroxide (H₂O₂) as the oxidant. While H₂O₂ is a green oxidant, its reactivity in Baeyer-Villiger oxidations often necessitates the use of a catalyst to achieve efficient conversion.

Tin-containing molecular sieves, particularly Sn-beta zeolites, have emerged as highly effective and chemoselective heterogeneous catalysts for the Baeyer-Villiger oxidation of ketones and aldehydes using hydrogen peroxide. nih.govresearchgate.net These solid acid catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling.

The high selectivity of Sn-beta zeolites is attributed to their ability to activate the carbonyl group of the substrate rather than the hydrogen peroxide. nih.gov This mechanism minimizes undesired side reactions, such as epoxidation of the double bonds present in the citral molecule. The catalytic performance of these materials is influenced by the concentration and nature of the tin sites within the zeolite framework.

While extensive research has been conducted on the Baeyer-Villiger oxidation of various ketones using Sn-beta zeolites, specific data on the oxidation of citral to this compound is not extensively detailed in publicly available literature. However, the general principles of high selectivity for the Baeyer-Villiger oxidation product over epoxidation products are well-established for unsaturated ketones using this catalytic system.

Table 1: Illustrative Catalytic Performance in Baeyer-Villiger Oxidations (General)

CatalystSubstrateOxidantKey Findings
Tin-containing mixed oxidesCyclohexanone50% H₂O₂Total conversion and almost 100% selectivity to the desired product at 80°C after 2 hours.
Sn-beta zeoliteSaturated and unsaturated ketonesH₂O₂High selectivity with over 98% of the reaction products being the desired lactones. nih.gov
Sn-beta zeoliteCyclohexanoneH₂O₂Impressive catalytic performance in the Baeyer-Villiger oxidation.

Oxidation of 3,7-Dimethyl-1,6-octadiene (Dihydromyrcene, β-Citronellene) to this compound

An alternative and innovative route to this compound involves the direct oxidation of 3,7-dimethyl-1,6-octadiene, also known as dihydromyrcene or β-citronellene. This method bypasses the need for a substrate that already contains a carbonyl group.

A significant development in this area is the use of nitrous oxide (N₂O) as the oxidizing agent. This process has been shown to produce this compound with high selectivity. The reaction involves the direct conversion of the diene to the desired aldehyde in the presence of a suitable solvent system.

The choice of solvent has been found to be crucial for the success of the nitrous oxide-mediated oxidation of dihydromyrcene. Specifically, the presence of a protic solvent or a solvent mixture containing at least one protic functional group is essential for achieving high selectivity towards this compound.

Protic solvents, such as aliphatic alcohols (e.g., methanol, ethanol), play a critical role in the reaction mechanism, influencing the reaction pathway and favoring the formation of the target aldehyde. While the exact mechanistic details are complex, the protic solvent is believed to participate in the reaction in a way that promotes the desired oxidative cleavage and aldehyde formation.

Heterogeneous and Homogeneous Catalysis in this compound Synthesis

Catalytic methods provide efficient and often more environmentally benign routes to this compound, primarily through the oxidation of citral. Both heterogeneous and homogeneous systems have been successfully employed.

Heterogeneous Catalysis: A notable halogen-free synthetic approach involves the chemoselective Baeyer-Villiger oxidation of citral (3,7-dimethylocta-2,6-dienal) using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netscispace.com This reaction is effectively catalyzed by tin-containing molecular sieves, such as Sn-Beta zeolites and mesoporous Sn-MCM-41. researchgate.net These solid acid catalysts facilitate the conversion of citral to an intermediate formate ester, which is subsequently hydrolyzed to yield this compound. googleapis.com The use of zeolites as catalysts is advantageous due to their shape selectivity, high surface area, and thermal stability, which can lead to higher product selectivity and easier catalyst recovery. researchgate.netmdpi.com

Catalyst TypePrecursorOxidantKey Advantages
Sn-Beta Zeolite CitralH₂O₂Halogen-free process, Catalyst reusability
Sn-MCM-41 CitralH₂O₂High surface area, Good selectivity
Tin-containing molecular sieves Citral (>50% geranial)H₂O₂Efficient Baeyer-Villiger oxidation

Homogeneous Catalysis: An alternative to heterogeneous systems is the use of soluble catalysts. Selenium dioxide (SeO₂) has been identified as an effective homogeneous catalyst for the Baeyer-Villiger oxidation of citral with aqueous H₂O₂. google.comjustia.com This method also proceeds through the formation of 2,6-dimethylhepta-1,5-dien-1-yl formate, which is then hydrolyzed. justia.com The use of catalytic amounts of SeO₂ has been shown to result in a high purity of the reaction product, minimizing the formation of olfactory-disturbing side products that can arise in other processes. googleapis.comjustia.com

CatalystPrecursorOxidantMolar Loading (mol %)Temperature (°C)
**Selenium Dioxide (SeO₂) **3,7-dimethylocta-2,6-dienalaq. H₂O₂0.1 - 50 - 200

Multi-Step Organic Synthesis Pathways to this compound

Several multi-step synthetic routes have been developed to produce this compound, often starting from readily available ketones or aldehydes.

A multi-step synthesis utilizing a Grignard reaction has been devised, starting from 6-methyl-5-hepten-2-one (B42903). google.com This pathway involves the following sequence:

Reduction: The initial ketone, 6-methyl-5-hepten-2-one, is reduced to the corresponding alcohol, 6-methyl-5-hepten-2-ol, using a reducing agent like aluminum isopropoxide. google.com

Halogenation: The alcohol is then converted into a halide (e.g., 2-chloro-6-methyl-5-heptene or 2-bromo-6-methyl-5-heptene) using a halogenating agent such as phosphorus trichloride or thionyl chloride. google.com

Grignard Reagent Formation: The resulting halide is reacted with magnesium metal to form the corresponding Grignard reagent. google.com

Addition and Hydrolysis: The Grignard reagent is then reacted with a formate ester (e.g., ethyl formate). A subsequent acid hydrolysis workup yields the final product, this compound, with high yields reported in patent literature (e.g., 93.9%). google.com

A prominent industrial method for synthesizing this compound is the Darzens glycidic ester condensation. lookchem.comjustia.com This process typically starts with 6-methyl-5-hepten-2-one and an α-haloester, such as ethyl chloroacetate or methyl chloroacetate. lookchem.compatsnap.com

Darzens Condensation: In the presence of a strong base like sodium ethoxide or sodium methoxide, the ketone reacts with the α-haloester to form a glycidic ester (an α,β-epoxy ester). lookchem.comgoogle.com

Saponification: The intermediate glycidic ester is then saponified, typically using an aqueous base like sodium hydroxide, to convert the ester into a carboxylate salt. justia.comgoogle.com

Decarboxylation: The salt of the glycidic acid is then acidified and heated. This leads to decarboxylation (loss of CO₂) and rearrangement to form the target aldehyde, this compound. justia.compatsnap.com This route is well-established but has been noted to be less atom-economical due to the elimination of salt and carbon dioxide. google.com

Aldol (B89426) condensation reactions can be employed to construct the carbon skeleton of this compound or its immediate precursors. One reported method involves the condensation of isobutyric aldehyde with α-methylcrotonaldehyde, followed by a partial hydrogenation step to yield the target compound. lookchem.com Another strategy uses an aldol reaction to synthesize citral, a key precursor mentioned previously. This involves the condensation of 6-methyl-5-hepten-2-one with acetaldehyde (B116499). google.com The resulting citral can then be converted to this compound via catalytic oxidation. google.com

Methods involving the selective cleavage of carbon-carbon double bonds are also utilized in the synthesis of this compound. One such pathway begins with 3,7-dimethyl-1,6-octadiene. google.com This starting material can be subjected to ozonolysis (oxidation with ozone, O₃), which cleaves the terminal double bond. A subsequent selective reduction of the ozonide intermediate yields this compound. google.com Another approach involves the oxidation of 3,7-dimethyl-1,6-octadiene with nitrous oxide (N₂O) in a solvent containing a proton-donating functional group, such as methanol. google.comnih.gov This method preferentially cleaves the monosubstituted double bond to produce the desired aldehyde with good selectivity. google.com

Derivatization Chemistry and Functional Group Interconversions of this compound

The chemical reactivity of this compound is governed by its two primary functional groups: the aldehyde and the carbon-carbon double bond. As an α,β-unsaturated aldehyde, it can undergo reactions at either functional group, or reactions involving both.

The aldehyde group is susceptible to both nucleophilic addition and oxidation. cymitquimica.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dimethyl-5-heptenoic acid, using various oxidizing agents. Mild oxidants like silver oxide (Ag₂O) in Tollens' reagent are commonly used for this transformation. fiveable.me

Reduction: Selective reduction of the aldehyde group to a primary alcohol, yielding 2,6-dimethyl-5-hepten-1-ol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). fiveable.me More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the aldehyde and the double bond.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, Grignard reagents can add to the aldehyde to form secondary alcohols after an aqueous workup. fiveable.me

The conjugated C=C double bond allows for 1,4-conjugate additions (Michael additions). pressbooks.pub This is favored with softer nucleophiles, such as organocuprates or thiolates, which would add to the β-carbon of the unsaturated system. pressbooks.pub Harder nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition directly to the carbonyl group. pressbooks.pub

The compound is also known to participate in pericyclic reactions, specifically a concerted ene reaction. scbt.com

Reaction TypeReagent/ConditionFunctional Group InvolvedProduct Type
Oxidation Ag₂O (Tollens' Reagent)AldehydeCarboxylic Acid
Reduction NaBH₄AldehydePrimary Alcohol
Nucleophilic Addition (1,2-) Grignard Reagents (e.g., RMgBr)AldehydeSecondary Alcohol
Conjugate Addition (1,4-) Organocuprates (e.g., R₂CuLi)Alkene, AldehydeSaturated Aldehyde (initially enolate)
Ene Reaction Thermal/Lewis AcidAlkene, AldehydeEne Product

Condensation Reactions with Thiazolidine Precursors

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the context of this compound, its reaction with thiazolidine precursors, such as thiazolidine-2,4-dione, represents a pathway to novel heterocyclic structures.

While specific literature detailing the Knoevenagel condensation of this compound with thiazolidine-2,4-dione is not extensively available, the general mechanism and conditions for such reactions are well-established for a wide range of aldehydes. uokerbala.edu.iqchemmethod.comnih.gov The reaction is anticipated to proceed via the initial deprotonation of the active methylene group of the thiazolidine-2,4-dione by a base, such as piperidine or pyrrolidine, to form a nucleophilic enolate. researchgate.netjuniperpublishers.com This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol-type intermediate yields the corresponding 5-ylidene-thiazolidine-2,4-dione derivative.

The general synthetic route can be depicted as follows:

Scheme 1: Proposed Knoevenagel Condensation of this compound with Thiazolidine-2,4-dione.

Various basic catalysts can be employed to facilitate this transformation, including piperidine, pyrrolidine, and sodium acetate (B1210297) in a suitable solvent like ethanol or acetic acid. chemmethod.com The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a high yield of the desired product.

The resulting product, a 5-ylidene-thiazolidine-2,4-dione derivative of this compound, would be a novel compound with potential for further chemical modification and biological screening. Thiazolidinone-containing compounds are known to exhibit a wide range of biological activities, making this synthetic route a promising avenue for the discovery of new bioactive molecules. impactfactor.orgnih.gov

Synthesis and Characterization of Novel this compound Derivatives

The aldehyde functionality and the olefinic bond in this compound provide two reactive centers for the synthesis of a variety of novel derivatives. chemimpex.com Beyond condensation reactions, other chemical transformations can be employed to generate a library of new compounds.

Schiff Base Formation:

One of the fundamental reactions of aldehydes is the formation of Schiff bases (imines) upon reaction with primary amines. scentree.coscentree.co this compound can be reacted with a range of primary amines, including anilines and alkylamines, to produce a series of novel imine derivatives. This reaction is typically acid-catalyzed and proceeds with the removal of water.

Table 1: Proposed Novel Schiff Base Derivatives of this compound

Reactant AmineProposed Product Name
AnilineN-(2,6-dimethyl-5-hepten-1-ylidene)aniline
4-MethoxyanilineN-(2,6-dimethyl-5-hepten-1-ylidene)-4-methoxyaniline
BenzylamineN-(2,6-dimethyl-5-hepten-1-ylidene)benzylamine

Characterization of Novel Derivatives:

The structural elucidation of these newly synthesized derivatives would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be crucial for determining the carbon-hydrogen framework of the molecules. For instance, in the ¹H NMR spectrum of a Schiff base derivative, the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a new imine proton signal would confirm the reaction's success.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecules. The characteristic C=O stretching frequency of the aldehyde (around 1720-1740 cm⁻¹) would be absent in the derivatives, while new bands corresponding to the C=N stretch of an imine (around 1640-1690 cm⁻¹) or other newly formed functional groups would appear.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structures.

Table 2: Expected Spectroscopic Data for a Hypothetical Schiff Base Derivative: N-(2,6-dimethyl-5-hepten-1-ylidene)aniline

Spectroscopic TechniqueExpected Key Features
¹H NMR Disappearance of aldehyde proton signal (~9.6 ppm). Appearance of imine proton signal. Signals corresponding to the 2,6-dimethyl-5-heptenyl and phenyl groups.
¹³C NMR Disappearance of aldehyde carbonyl carbon signal (~200 ppm). Appearance of imine carbon signal (~160-170 ppm).
IR Spectroscopy Disappearance of C=O stretch (~1725 cm⁻¹). Appearance of C=N stretch (~1650 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the product.

The synthesis and characterization of these novel derivatives of this compound open up possibilities for exploring their chemical properties and potential applications in various scientific and industrial domains. chemicalbull.com

Biosynthetic Pathways and Natural Product Isolation Studies of 2,6 Dimethyl 5 Heptenal

Biological Sources and Natural Occurrence of 2,6-Dimethyl-5-heptenal

This compound is a naturally occurring acyclic monoterpenoid aldehyde found across different biological kingdoms. Its presence has been documented in marine animals, various plant species, and is relevant in the context of microbial processes. This compound is noted for its characteristic aroma, often described as green, cucumber-like, and reminiscent of melon. odowell.com

The marine environment is a rich source of unique natural products, including the defensive secretions of many invertebrates. The dendronotid nudibranch, Melibe leonina, has been identified as a producer of this compound. ubc.ca In this organism, the compound functions as a putative defensive allomone, a chemical substance released to deter predators. The identification of this terpenoid in a marine mollusk is significant as it highlights the diverse ecological roles of such compounds beyond their more commonly known functions in plants as fragrances or flavor agents.

Table 1: Natural Occurrence of this compound in Selected Plant Species
Plant SpeciesCommon NameReference
Zingiber officinaleGinger odowell.com
Camellia sinensisTea nih.gov
Magnolia officinalisMagnolia nih.gov
Glycine maxSoybean nih.gov

Microbial fermentation can significantly alter the chemical profile of a substrate, leading to the formation of various secondary metabolites. While this compound is not typically cited as a direct product of de novo microbial synthesis, its presence and concentration can be influenced by microbial activity on precursor terpenoids. researchgate.net Microorganisms can utilize terpenes from plant material as a carbon source, and through biotransformation processes like oxidation and molecular rearrangement, they can generate a wide array of new volatile compounds. nih.gov The specific strains of microorganisms used and the fermentation conditions can lead to considerable variation in the final terpenoid profile, potentially including the formation or modification of compounds like this compound from precursors present in the substrate.

Elucidation of Biosynthetic Routes to this compound

The biosynthesis of terpenoids is a fundamental metabolic process in many organisms. These pathways can involve de novo synthesis from simple precursors or the transformation of existing terpenoid structures.

While many marine animals acquire defensive compounds from their diet, research has shown that this is not the case for Melibe leonina. Stable isotope feeding studies have provided direct evidence for the de novo biosynthesis of this compound by this nudibranch. ubc.ca When the organism was supplied with [1,2-¹³C₂]-sodium acetate (B1210297), the resulting this compound showed an incorporation pattern consistent with its synthesis through the standard polyketide or mevalonate (B85504) pathways, which utilize acetate as a fundamental building block. This demonstrates a remarkable example of an animal independently evolving the capability to produce a terpenoid metabolite. ubc.ca

Studies on Enzymatic Precursor Conversion and Metabolic Networks

The biosynthetic pathways leading to the formation of the acyclic monoterpenoid aldehyde, this compound, are not yet fully elucidated in the scientific literature. However, research into the biotransformation of related acyclic monoterpenoids, particularly in microorganisms and plants, provides significant insights into plausible enzymatic reactions and metabolic networks that could be involved in its synthesis. Studies on the enzymatic conversion of C10 precursors, such as geranial, have revealed pathways that involve carbon-carbon bond cleavage, a key step that would be necessary for the formation of a C9 compound like this compound.

One of the most pertinent studies in this area involves the enzymatic degradation of citral (B94496) (a mixture of the isomers geranial and neral) by the fungus Penicillium digitatum. Research has demonstrated that spores of this fungus can convert geraniol (B1671447) and nerol (B1678202) into citral, which is then further metabolized. A key enzyme in this pathway is a novel citral lyase, which catalyzes the cleavage of citral into 6-methyl-5-hepten-2-one (B42903) (a C8 ketone) and acetaldehyde (B116499) nih.gov. This discovery is significant as it provides a clear enzymatic precedent for the cleavage of a C10 acyclic monoterpenoid aldehyde to yield a shorter-chain product.

The proposed mechanism for this enzymatic reaction involves the hydration of the α,β-double bond of citral to form 3-hydroxycitronellal, followed by a retro-aldol reaction that cleaves the carbon-carbon bond between C2 and C3 researchgate.net. This reaction pathway is detailed in the table below.

**Table 1: Enzymatic Conversion of Citral by Citral Lyase from *Penicillium digitatum***

Substrate Enzyme Key Mechanistic Step Products
Citral (Geranial/Neral) Citral Lyase Hydration of α,β-double bond followed by C-C bond cleavage 6-Methyl-5-hepten-2-one and Acetaldehyde

While the product of the citral lyase reaction is a C8 ketone and not the C9 aldehyde this compound, the existence of such an enzyme suggests that other, related enzymatic activities might exist in different organisms. It is conceivable that a different type of lyase or a related enzyme could cleave a C10 precursor, such as geranial or a derivative thereof, at a different position to yield a C9 aldehyde.

The metabolic network for the formation of volatile compounds in plants, particularly in fruits like melon (Cucumis melo) where C9 aldehydes are significant contributors to the characteristic aroma, is complex. These volatiles are known to be derived from several major classes of precursors, including fatty acids, amino acids, and terpenoids nih.govresearchgate.net. Given the structural similarity of this compound to acyclic monoterpenes, a biosynthetic origin from the terpenoid pathway is highly probable.

A hypothetical pathway for the formation of this compound could originate from geranyl pyrophosphate (GPP), the universal C10 precursor to monoterpenes. GPP can be converted to geraniol, which is then oxidized to geranial. At this stage, a putative enzyme, analogous to citral lyase but with a different cleavage specificity, could act on geranial or a modified form of it to yield this compound. The specific enzymes and intermediates in this proposed pathway in plants that produce this C9 aldehyde remain a subject for future research.

Table 2: Proposed Precursors and Intermediates in the Biosynthesis of this compound

Compound Name Chemical Formula Role in Pathway
Geranyl Pyrophosphate C10H20O7P2 Primary C10 Precursor
Geraniol C10H18O Intermediate
Geranial C10H16O Direct Precursor for Cleavage
This compound C9H16O Final Product

The study of aroma volatiles in melon has identified a wide range of compounds, including various C9 aldehydes and alcohols that contribute to the fresh, green, and cucumber-like notes researchgate.net. The formation of these compounds is a key aspect of fruit ripening and flavor development. While the precise metabolic network leading to this compound is not yet defined, the existing knowledge of enzymatic conversions of terpenoids provides a solid foundation for proposing its biosynthetic origins.

Chemical Ecological Significance and Biological Interactions of 2,6 Dimethyl 5 Heptenal

Role in Interspecies Communication and Defense Mechanisms

2,6-Dimethyl-5-heptenal, a monounsaturated fatty aldehyde, plays a significant role in the chemical ecology of various organisms, particularly in mediating interactions between species. nih.gov Its function as a chemical signal is evident in its involvement in defense mechanisms, where it can act as a deterrent to potential predators.

Nudibranchs, having lost the physical protection of a shell during their evolution, frequently rely on chemical defenses to ward off predators. rsc.org Many of these marine slugs sequester chemical compounds from their prey, while others are capable of producing their own defensive substances de novo. rsc.org

A notable instance of de novo synthesis involves the isolation of this compound from a nudibranch species. rsc.org This compound was identified as the source of the organism's distinct scent. rsc.org Stable isotope feeding studies confirmed that the nudibranch synthesizes the compound itself rather than acquiring it from its diet. rsc.org While direct bioactivity studies on the predator deterrence of this specific compound were not conducted in the initial research, its presence is strongly linked to a defensive role against potential predators such as the sea star Pycnopodia helianthoides. rsc.org The evolution of such chemical defenses is crucial for survival in benthic communities where nudibranchs are active consumers. rsc.org

Table 1: Research Findings on this compound in Nudibranchs

Finding Organism Studied Implication Source
Isolation of Compound Marine Nudibranch Identified as the source of the organism's scent. rsc.org
Synthesis Method Marine Nudibranch Confirmed de novo synthesis via stable isotope studies. rsc.org

As a volatile organic compound (VOC), this compound has the potential to influence its environment through airborne chemical signaling. Plants, for example, are significant producers of a wide array of VOCs, including aldehydes, which they use for defense, communication, and protection against environmental stress. nih.gov The release of these compounds into the atmosphere is a critical process that shapes ecological interactions. researchgate.net

The emission of VOCs can have far-reaching effects on surrounding species and ecosystems. frontiersin.org For instance, VOCs released by plants can have phytotoxic effects on neighboring plants, an allelopathic interaction that influences plant community structure. frontiersin.org Furthermore, these airborne chemicals play a crucial role in plant-insect interactions, serving as signals to attract pollinators or repel herbivores. frontiersin.org The diversity of VOCs emitted from both terrestrial and aquatic ecosystems is vast, and these emissions can vary significantly based on biotic and abiotic factors. copernicus.org The presence of a volatile aldehyde like this compound in an organism's chemical profile suggests its potential participation in these complex ecological signaling networks.

Chemosensory Perception and Olfactory Receptor Interactions

The perception of this compound by other organisms is rooted in chemosensory mechanisms, where the molecule interacts with specific olfactory receptors to elicit a neural response. This interaction is fundamental to its role in communication and defense.

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique used to determine which specific volatile compounds in a complex mixture are responsible for its aroma. In this process, compounds are separated by gas chromatography and then assessed by a human panelist through a sniffing port to describe the odor of each eluting compound.

Structure-Activity Relationship (SAR) studies in olfaction aim to understand how a molecule's chemical structure correlates with its perceived odor. For aliphatic aldehydes, several structural features are known to influence their scent. mdpi.com These include the length of the carbon chain, the presence and position of double bonds, and the aldehyde functional group itself. mdpi.com

This compound is a C9 aldehyde, and its structure contains key features that contribute to its unique scent profile. The unsaturated double bond between the 5th and 6th carbon atoms and the methyl groups at positions 2 and 6 are critical to its characteristic melon-like aroma. Its conjugated aldehyde structure makes it a versatile intermediate in aroma chemistry. coreychem.com Alterations to this structure, such as changing the chain length or the position of the double bond, would be expected to significantly change its perceived odor, highlighting the precise relationship between molecular structure and olfactory response.

Contribution to Complex Volatile Profiles in Biological Matrices

Table 2: Documented Natural Occurrence of this compound

Biological Matrix Scientific Name Common Name Source
Plant Magnolia officinalis Magnolia nih.gov
Plant Glycine max Soybean nih.gov

Table of Mentioned Compounds

Compound Name
This compound
cis-6-nonenol
Acetaldehyde (B116499)
Acetone (B3395972)
Amygdalin
Benzaldehyde
Camphene
Citral (B94496)
Decanal
Decenal
Dimethyl sulfide
Geranial
Heptanal
Heptenal
Hexanal
Hexenal
Isoprene
Neral
Octanal
Pelargonaldehyde
Safranal
α-pinene
β-pinene
2,4-decadienal
2,4-heptadienal
2,4-hexadienal
3,7-dimethyl-2,6-octadienal

Environmental Fate and Degradation Mechanisms of 2,6 Dimethyl 5 Heptenal

Atmospheric Oxidation and Reaction Products of Precursor Compounds

The presence of 2,6-dimethyl-5-heptenal in the environment can result from the degradation of larger precursor molecules. Its own subsequent reactions in the atmosphere contribute to the formation of secondary pollutants.

This compound has been identified as a significant product resulting from the reaction of ozone with dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol), a common ingredient in cleaning products and air fresheners. nih.govhmdb.canist.gov Studies investigating the surface-phase reactions of dihydromyrcenol with ozone on various indoor surfaces, such as glass and vinyl flooring, have confirmed the formation of this compound. nih.govnist.gov

In these reactions, ozone attacks the double bond of the dihydromyrcenol molecule, leading to the formation of a primary ozonide that subsequently decomposes. This decomposition cleaves the carbon-carbon double bond, yielding smaller, more volatile compounds. One of the major pathways of this reaction leads directly to the formation of this compound and formaldehyde. nih.gov

The reaction was studied using a Field and Laboratory Emission Cell (FLEC) where dihydromyrcenol was applied to a surface and exposed to ozone. The resulting products were collected and analyzed, confirming this compound as a key degradation product alongside glycolaldehyde (B1209225) and glyoxal (B1671930). nih.govnist.gov

Table 1: Products Identified from the Ozone-Mediated Degradation of Dihydromyrcenol

Precursor Compound Oxidant Identified Products
Dihydromyrcenol Ozone (O₃) This compound
Glycolaldehyde

This table summarizes the key products formed during the ozonolysis of dihydromyrcenol on indoor surfaces.

As an unsaturated aldehyde, this compound is reactive in the atmosphere and can be degraded through several pathways, including reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃). These reactions contribute to the formation of secondary atmospheric pollutants.

Ozonolysis of unsaturated aldehydes is a significant degradation pathway. Studies on various unsaturated aldehydes have shown that this reaction leads to the formation of smaller carbonyl compounds, such as glyoxal, and other aldehydes. chemimpex.comsigmaaldrich.com For instance, the ozonolysis of 2-heptenal yields glyoxal and pentanal. sigmaaldrich.com Given its structure, the reaction of ozone with this compound is expected to cleave the double bond, leading to the formation of acetone (B3395972) and 4-methyl-4-formyl-pentanal.

Unsaturated aldehydes also react with hydroxyl radicals (•OH), which are highly reactive and prevalent in the daytime atmosphere. This reaction can lead to the formation of various oxygenated products, including smaller aldehydes and organic acids. google.com Furthermore, during the nighttime, the reaction with nitrate radicals (NO₃) can be a significant loss process for unsaturated aldehydes in the atmosphere. sigmaaldrich.com

The atmospheric reactions of unsaturated aldehydes are complex and can contribute to the formation of photochemical smog and secondary organic aerosols (SOA), which have implications for air quality and climate. sigmaaldrich.com

Table 2: General Atmospheric Reactions of Unsaturated Aldehydes

Reactant Major Products Atmospheric Significance
Ozone (O₃) Smaller aldehydes (e.g., glyoxal), dicarbonyls Contribution to Secondary Organic Aerosol (SOA) formation
Hydroxyl Radical (•OH) Smaller aldehydes, organic acids, PAN-type species Daytime chemical processing of pollutants

This table outlines the general byproducts and significance of the atmospheric reactions of unsaturated aldehydes.

Stability and Reactivity of this compound in Specific Chemical and Biological Matrices

The stability and reactivity of this compound are influenced by the specific chemical and biological environment it is in. As a fragrance and flavor ingredient, it possesses a degree of stability under conditions typical for its use in consumer products and food. chemimpex.com

In the context of food chemistry, this compound has been studied for its role in facilitating the formation and stability of inverted hexagonal (HII) mesophases, which are liquid crystalline structures relevant to the texture and stability of certain food products. sigmaaldrich.com This suggests a degree of stability and specific reactivity within a lipid-based biological matrix.

However, like many aldehydes, this compound is susceptible to oxidation. It is noted to be sensitive to air, and general studies on volatile compounds in flowers indicate that aldehydes can oxidize during prolonged air exposure. frontiersin.org The aldehyde functional group is inherently reactive and can participate in various chemical reactions. For example, this compound can undergo a concerted ene reaction. sigmaaldrich.com The presence of the double bond also allows for addition reactions. Its use in organic synthesis as a building block for more complex molecules further highlights its chemical reactivity. chemimpex.com

Table 3: Chemical Compound Information

Compound Name Synonyms Molecular Formula
This compound Melonal C₉H₁₆O
Dihydromyrcenol 2,6-Dimethyl-7-octen-2-ol C₁₀H₂₀O
Ozone Trioxygen O₃
Glycolaldehyde 2-Hydroxyacetaldehyde C₂H₄O₂
Glyoxal Ethanedial C₂H₂O₂
Formaldehyde Methanal CH₂O
Hydroxyl radical •OH
Nitrate radical NO₃
Acetone Propan-2-one C₃H₆O

Advanced Analytical Methodologies for the Characterization and Quantification of 2,6 Dimethyl 5 Heptenal

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating 2,6-Dimethyl-5-heptenal from complex sample matrices, enabling its precise identification and quantification. Gas chromatography, in particular, is the method of choice for volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and definitive identification of this compound in intricate mixtures such as food and fragrance samples. In this method, the sample is volatilized and passed through a capillary column, which separates components based on their boiling points and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound is confirmed by matching its retention time and mass spectrum with those of a known standard or with entries in spectral libraries like the NIST Mass Spectrometry Data Center. For instance, in a study on melon breeding lines, this compound was identified and quantified using GC-MS, demonstrating the technique's efficacy in analyzing complex volatile profiles. The retention index (RI) is a key parameter in GC analysis, providing a more reliable identification than retention time alone.

Table 1: GC-MS Identification Parameters for this compound
ParameterValueReference/Database
CAS Number106-72-9PubChem nih.gov
Molecular FormulaC₉H₁₆OPubChem nih.gov
Molecular Weight140.22 g/molPubChem nih.gov
Kovats Retention Index (Standard Non-polar phase)1036 - 1039PubChem nih.gov
Key Mass Fragments (m/z)41, 67, 82, 39, 69PubChem nih.gov

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

While GC-MS identifies the chemical composition of a sample, Gas Chromatography-Olfactometry (GC-O) is employed to determine the sensory relevance of individual volatile compounds. In a GC-O system, the effluent from the gas chromatograph is split, with one portion directed to a mass spectrometer for identification and the other to a sniffing port where a trained panelist assesses the odor of the eluting compounds. This dual detection allows for the direct correlation of a specific aroma with a chemically identified peak.

Table 2: Olfactory Characteristics of this compound Determined by GC-O
Source/MatrixReported Aroma Descriptors
GeneralGreen, melon, watermelon-rind, cucumber, waxy, floral odowell.com
Chinese Green TeaSweet, floral, fruity nih.gov
General (Fragrance)Fruity, citrus-like, floral coreychem.com
Flavor ProfileGreen, melon, pear, green apple notes coreychem.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. It provides information about the chemical environment of individual atoms (specifically, nuclei such as ¹H and ¹³C) within a molecule. For this compound, which possesses a chiral center at the C2 position, NMR is crucial for characterizing its racemic mixture of (R)- and (S)-enantiomers.

While detailed stereoisomer separation and characterization studies are highly specific, the general structure of this compound is routinely confirmed by NMR. Chemical suppliers often provide certificates of analysis where the structure is confirmed by comparing the obtained NMR spectrum with the expected chemical shifts and coupling constants for the molecule. Both ¹H NMR and ¹³C NMR spectra provide a unique set of signals corresponding to each non-equivalent proton and carbon atom in the structure, confirming the connectivity and functional groups present.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C1 (CHO)~204
C2 (CH)~45
C3 (CH₂)~30
C4 (CH₂)~25
C5 (C=)~123
C6 (=C)~133
C7 (CH₃ on C2)~13
C8 (CH₃ on C6)~25
C9 (CH₃ on C6)~17

Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.

Advanced Mass Spectrometry Techniques for Molecular Fingerprinting

The mass spectrum of a compound provides a distinct molecular fingerprint based on its fragmentation pattern upon ionization. The standard electron ionization (EI) mass spectrum for this compound is available in databases such as the NIST Chemistry WebBook. This spectrum shows a characteristic pattern of fragment ions that is used for its identification. The molecular ion peak (M⁺) may be observed at m/z 140, corresponding to its molecular weight. However, the most abundant peaks often result from stable fragments. For this compound, key fragments typically appear at m/z values of 82, 67, and 41. nih.gov These fragments arise from predictable cleavages within the molecule's structure, such as McLafferty rearrangements and alpha-cleavages common to aldehydes and alkenes. This fragmentation pattern is highly reproducible under standard GC-MS conditions and serves as a robust tool for its unambiguous identification in complex samples.

Sample Preparation and Extraction Techniques for Volatile Analysis

The effective extraction and concentration of this compound from its sample matrix is a critical prerequisite for successful analysis. The choice of technique depends on the nature of the sample (solid, liquid, or gas) and the concentration of the analyte.

For volatile compounds like this compound present in food or environmental samples, solventless extraction methods are often preferred to minimize sample handling and the risk of contamination.

Headspace Solid-Phase Microextraction (HS-SPME): This technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample). Volatile compounds, including this compound, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. HS-SPME was successfully used to assess the volatile profiles, including this compound, in melon breeding lines.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This larger sorbent volume provides a higher extraction capacity and lower detection limits. SBSE was the method used for the identification of volatile compounds in a study of Chinese pan-fried green tea. nih.gov

In cases of synthesis or for bulk isolation, more traditional methods are employed:

Solvent Extraction: This classic technique involves using an organic solvent (e.g., toluene, ether) in which this compound is soluble to separate it from a reaction mixture or aqueous solution. google.com

Distillation: Due to its volatile nature, vacuum distillation is an effective method for purifying this compound after synthesis, separating it from less volatile impurities or residual solvents. google.com

The selection of the appropriate sample preparation technique is crucial for achieving the sensitivity and accuracy required for the reliable characterization and quantification of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Methodologies

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds (VOCs) like this compound. mdpi.comuc.edu The method is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber. mdpi.commdpi.com After a defined extraction time, the fiber containing the concentrated analytes is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). mdpi.com

The efficiency of the HS-SPME process is influenced by several critical parameters that must be optimized to achieve high sensitivity and reproducibility. These parameters include the type of fiber coating, extraction temperature, extraction time, and sample matrix modifications.

Fiber Coating Selection: The choice of SPME fiber is paramount and depends on the polarity and molecular weight of the target analyte. For a moderately polar aldehyde like this compound, a combination fiber is often preferred. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are recognized for their capability to extract a broad range of volatile and semi-volatile compounds with varying molecular weights and polarities. mdpi.comnih.govresearchgate.net The porous nature of Carboxen and Divinylbenzene allows for the adsorption of smaller molecules, while the Polydimethylsiloxane (PDMS) phase absorbs larger, nonpolar compounds.

Optimization of Extraction Parameters: The temperature and time of extraction are critical variables that affect the partitioning equilibrium. An increased extraction temperature generally increases the vapor pressure of the analyte, facilitating its transfer into the headspace. However, excessively high temperatures can alter the sample matrix or degrade thermally labile compounds. Similarly, the extraction time must be sufficient to allow for equilibrium or at least a consistent, reproducible pre-equilibrium state to be reached.

Detailed research findings from various studies on the optimization of HS-SPME for volatile compounds in different matrices provide a framework for developing a method for this compound.

Interactive Data Table: Examples of Optimized HS-SPME Conditions for Volatile Compound Analysis

ParameterStudy 1: Dry-Cured Ham nih.govStudy 2: Roasted Sesame Oil researchgate.netStudy 3: Chinese Liquor nih.govStudy 4: Rice Grain mdpi.com
Fiber Type DVB/CAR/PDMSDVB/CAR/PDMSDVB/CAR/PDMSDVB/CWR/PDMS
Extraction Temp. 70°C40°C45°C60°C
Equilibration Time 60 minNot specified5 min5 min
Extraction Time 60 min40 min45 min15 min
Agitation Not specifiedNot specified400 rpmNot specified
Desorption Temp. 250°CNot specified250°C250°C
Desorption Time 4 min1 min (Splitless)5 minNot specified
Matrix Mod. NoneNoneDilution to 5% alcohol, 3.0 g NaClNone

Derivatization Agents for Enhanced Detection and Quantification

Chemical derivatization is a strategy used to improve the analytical properties of a target compound. researchgate.net For aldehydes like this compound, derivatization can enhance chromatographic separation, improve thermal stability, and, most importantly, increase detection sensitivity and selectivity, particularly for detectors like an electron capture detector (ECD) or for mass spectrometry.

Pentafluorophenylhydrazine (PFPH): This is a widely used derivatization reagent for carbonyl compounds. PFPH reacts with the aldehyde functional group of this compound to form a stable pentafluorophenylhydrazone derivative. The introduction of five fluorine atoms into the molecule significantly enhances its response on an electron capture detector (ECD), which is highly sensitive to electrophilic compounds. This allows for trace-level quantification in complex environmental or biological samples. The derivatization is typically carried out by exposing the SPME fiber coated with PFPH to the sample headspace, allowing for simultaneous extraction and on-fiber derivatization. researchgate.net

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Similar to PFPH, PFBHA is another common reagent that reacts with aldehydes and ketones to form the corresponding oxime derivative. The resulting PFB-oxime is highly electronegative, making it suitable for ultra-trace analysis by GC-ECD or GC-MS in negative chemical ionization (NCI) mode.

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent for the derivatization of carbonyl compounds. cdc.gov It reacts with this compound to form a 2,4-dinitrophenylhydrazone. These derivatives are brightly colored and possess a strong chromophore, making them particularly useful for analysis by high-performance liquid chromatography (HPLC) with UV-Vis detection. cdc.gov While less common for GC-MS analysis due to the lower volatility of the derivatives, this method remains a robust and reliable option.

Paternò–Büchi Reaction: A more novel, photochemical approach to derivatization involves the Paternò-Büchi reaction. This reaction is a [2+2] photocycloaddition between a carbonyl compound (like this compound) in an excited state and an alkene in its ground state to form an oxetane. researchgate.netrsc.orgmdpi.com While primarily a tool in synthetic organic chemistry, its application in an analytical context could create a unique, structurally rigid derivative. This specific derivatization could be advantageous in complex isomeric mixtures by creating a diastereomeric product with distinct chromatographic and mass spectrometric fragmentation patterns, potentially aiding in structural elucidation or chiral analysis. The reaction's utility as a routine quantitative tool is less established than that of hydrazone or oxime formation but represents an advanced methodology for specialized characterization.

Interactive Data Table: Derivatization Agents for this compound

Derivatization AgentAbbreviationResulting DerivativePrimary Analytical TechniqueKey Advantage
PentafluorophenylhydrazinePFPHPentafluorophenylhydrazoneGC-ECD, GC-MSHigh sensitivity for trace analysis researchgate.net
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHAPentafluorobenzyl-oximeGC-ECD, GC-NCI-MSExcellent for ultra-trace quantification
2,4-DinitrophenylhydrazineDNPH2,4-DinitrophenylhydrazoneHPLC-UVRobust, suitable for UV detection cdc.gov
Alkene (e.g., furan derivative)N/AOxetaneGC-MSStructural confirmation, potential for stereoisomer analysis researchgate.net

The selection of a derivatization agent depends on the analytical objective, the sample matrix, and the available instrumentation. For quantitative analysis at trace levels, PFPH and PFBHA are superior choices for GC-based methods, whereas DNPH remains a staple for HPLC applications.

Research on Material Science and Food Chemistry Applications of 2,6 Dimethyl 5 Heptenal

Influence on Liquid Crystalline Mesophase Formation and Stability

Recent research has illuminated the significant role of 2,6-dimethyl-5-heptenal in the formation and stabilization of liquid crystalline mesophases, particularly in binary systems of monoolein (B16389) and water. These systems are of great interest in material science and food chemistry due to their unique structural properties and potential for encapsulating and delivering active compounds.

Induction and Stabilization of Reverse Hexagonal (HII) Mesophases

This compound has been identified as a potent facilitator for the formation of reverse hexagonal (HII) mesophases. cymitquimica.com Normally, binary mixtures of monoolein and water form various liquid crystalline phases depending on temperature and composition, but the formation of the HII phase often requires specific conditions, such as elevated temperatures. However, the introduction of this compound into these systems allows for the formation of stable HII mesophases at room temperature. cymitquimica.com

The lipophilic nature of this compound allows it to be solubilized within the monoolein/water mixtures, where it influences the molecular packing and curvature of the lipid monolayers. This interaction is crucial for the transition from other phases, such as the lamellar or cubic phase, to the reverse hexagonal phase. The presence of this aldehyde helps to create the necessary molecular geometry that favors the cylindrical aggregation characteristic of the HII phase. cymitquimica.com

Molecular Interactions and Phase Transitions in Monoolein/Water Systems

The induction of the HII phase by this compound is a result of specific molecular interactions within the monoolein/water system. Monoolein is an amphiphilic lipid that self-assembles in water to form various structures. The transition between these structures is sensitive to changes in the molecular geometry and interactions of the constituent molecules.

When this compound is introduced, it is believed to position itself within the hydrophobic regions of the monoolein aggregates. This intercalation of the aldehyde among the acyl chains of the monoolein molecules alters the effective packing parameter of the system. This change in packing geometry is a key factor driving the phase transition to the HII structure. The presence of this compound effectively modifies the spontaneous curvature of the lipid monolayer, making the formation of reverse cylindrical micelles, the building blocks of the HII phase, more energetically favorable.

Studies on similar systems have shown that the phase behavior of monoolein/water systems is complex and can be influenced by temperature and the presence of additives. The ability of this compound to induce these phase transitions at ambient temperatures highlights its potential as a functional ingredient in the design of structured materials.

Solubilization and Controlled Release Mechanisms in Complex Food Matrices

The ability of this compound to influence the formation of HII mesophases has significant implications for its use in complex food matrices. These liquid crystalline structures can act as delivery systems for lipophilic bioactive compounds, and understanding the solubilization and release mechanisms is crucial for their application.

The solubilization of this compound within the monoolein/water HII mesophase demonstrates the potential of these systems to encapsulate other lipophilic molecules, such as flavors, vitamins, and nutraceuticals. The ordered structure of the HII phase, with its water channels surrounded by a continuous lipid domain, provides a stable environment for these encapsulated compounds.

The release of the encapsulated molecules from these matrices can, in principle, be controlled by various factors, including temperature, pH, and enzymatic activity. The stability of the HII phase, influenced by the presence of this compound, plays a critical role in the retention and subsequent release of the active compounds. For instance, a change in environmental conditions that leads to a phase transition could trigger the release of the encapsulated substance. This offers a pathway for the development of controlled-release systems in food products, where the delivery of flavors or nutrients can be targeted to specific conditions or times.

Role as a Versatile Chemical Intermediate in Advanced Organic Synthesis

Beyond its applications in material and food science, this compound is a valuable and versatile intermediate in the field of advanced organic synthesis. odowell.com Its chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making it a useful building block for the synthesis of more complex molecules. odowell.com

The aldehyde group is particularly reactive and can participate in a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Grignard reactions. odowell.com The double bond can also undergo various addition reactions. This dual reactivity makes this compound a key starting material for the synthesis of a diverse array of organic compounds.

For example, it can be used in the synthesis of other fragrance and flavor compounds. Furthermore, its structural features can be incorporated into larger molecules with potential applications in the pharmaceutical and agrochemical industries. The ability to selectively react at either the aldehyde or the double bond provides chemists with a powerful tool for the strategic construction of complex molecular architectures.

Future Directions and Emerging Research Avenues for 2,6 Dimethyl 5 Heptenal

Innovations in Sustainable and Green Chemistry Synthesis Methodologies

The chemical synthesis of 2,6-dimethyl-5-heptenal is undergoing a significant transformation, driven by the principles of green chemistry. The focus is shifting from traditional, multi-step methods with poor atom economy to more sustainable and efficient processes.

Historically, the industrial production of this compound, also known as Melonal, often relied on the Darzens reaction. This process starts with 6-methyl-hept-5-en-2-one and involves alkylation with chloroacetic esters to form glycidic esters, followed by hydrolysis and decarboxylation. However, this approach is not atom-economic, as it generates byproducts like alcohols and chloride salts, along with carbon dioxide.

Emerging research provides several greener alternatives. One promising approach is the direct, halogen-free oxidation of citral (B94496) ((E/Z)-3,7-dimethylocta-2,6-dienal) using heterogeneous catalysts. Studies have demonstrated the use of zeolites and other mesoporous materials for this Baeyer-Villiger oxidation, offering a more environmentally benign route. Another innovative method involves the oxidation of citral with hydrogen peroxide catalyzed by a tin-containing molecular sieve. mdpi.com A further refinement of this Baeyer-Villiger reaction employs selenium dioxide as a homogenous catalyst, which produces the intermediate 2,6-dimethylhepta-1,5-dien-1-yl formate with high purity, avoiding common olfactory-disturbing side products.

Other patented green methodologies include reacting 3,7-dimethyl-1,6-octadiene with nitrous oxide (N₂O) in a proton-donating solvent. nih.gov Additionally, new synthesis routes have been developed using economical and readily available raw materials like 6-methyl-5-hepten-2-one (B42903), but under milder reaction conditions with common, low-cost reagents, making the process more suitable for industrial-scale production without requiring specialized equipment. google.com Some suppliers now offer biobased versions of the compound, aligning with the green chemistry principle of using renewable feedstocks.

Table 1: Comparison of Synthesis Methodologies for this compound
MethodologyKey Reactants/CatalystsAdvantagesChallenges/DisadvantagesReference
Traditional Darzens Reaction6-methyl-hept-5-en-2-one, Chloroacetic estersEstablished industrial processPoor atom economy, byproduct generation (salts, CO₂)
Heterogeneous Baeyer-Villiger OxidationCitral, Zeolites/Mesoporous materialsHalogen-free, improved sustainabilityPotential for side product formation
Homogeneous Baeyer-Villiger OxidationCitral, Selenium dioxide (SeO₂), H₂O₂High purity of intermediate, avoids key olfactory side productsUse of selenium catalyst requires careful handling and recovery
Oxidation with N₂O3,7-dimethyl-1,6-octadiene, N₂OAlternative green routeRequires handling of gaseous N₂O nih.gov
Modified Grignard Reaction6-methyl-5-hepten-2-ol, Magnesium, Formate esterMild conditions, low-cost reagents, high yieldMulti-step process involving a Grignard reagent google.com

Advanced Biotechnological Production and Engineered Biosynthesis

While chemical synthesis remains the primary source of this compound, the field of synthetic biology presents a promising frontier for its production. The compound's presence in natural sources such as ginger and Magnolia officinalis confirms the existence of a biosynthetic pathway, which could potentially be harnessed for microbial production. nih.gov

Engineered biosynthesis involves transferring the genetic instructions for producing a target molecule into a microbial host, such as E. coli or Saccharomyces cerevisiae. These microorganisms can then be cultivated in large-scale fermenters to produce the compound from simple feedstocks like glucose. This approach is central to the growing bio-economy and offers a renewable and potentially more sustainable alternative to chemical synthesis.

Currently, specific research detailing the complete biosynthetic pathway of this compound or its successful production in an engineered microorganism is limited. However, the principles of metabolic engineering are well-established for other fragrance and flavor compounds, particularly terpenes and other aldehydes. Future research will likely focus on identifying the specific enzymes responsible for its formation in plants, followed by transferring the corresponding genes into a suitable microbial chassis. Key challenges in this area include elucidating the native pathway, optimizing enzyme expression and activity in a new host, and balancing the metabolic pathways of the microbe to maximize yield and minimize toxic byproducts.

Table 2: Conceptual Framework for Engineered Biosynthesis of this compound
Research StageObjectiveMethodologiesPotential Challenges
Pathway DiscoveryIdentify genes and enzymes in the native biosynthetic pathway from plant sources.Transcriptomics, proteomics, enzyme assays.Complex, multi-step pathways; low enzyme abundance in native organisms.
Host EngineeringTransfer pathway genes into a microbial host (e.g., E. coli, yeast) and establish production.Gene synthesis, plasmid construction, CRISPR/Cas9 genome editing.Poor enzyme expression, incorrect protein folding, toxicity of the product to the host.
Metabolic OptimizationMaximize product yield by re-engineering the host's metabolism.Flux balance analysis, knockout/overexpression of competing pathway genes.Metabolic burden on the host, accumulation of toxic intermediates.
Process Scale-upDevelop a robust fermentation process for industrial-scale production.Bioreactor optimization, downstream processing and purification.Maintaining strain stability, efficient product recovery from fermentation broth.

Elucidation of Broader Biological Roles and Pathways

Beyond its well-known application as a fragrance and flavor compound, the broader biological roles of this compound are not yet fully understood. It is classified as a medium-chain fatty aldehyde, suggesting a potential connection to lipid metabolism. However, its primary characterized biological function is its interaction with the olfactory system.

Research in mice has shown that this compound is an agonist for specific olfactory receptors (ORs). One study demonstrated that it activates the I7 olfactory receptor, which also responds to other aldehydes like heptanal. nih.gov This interaction forms the basis of its distinct "melon" or "green" scent perception. Further research has identified it as an activator for the human olfactory receptor OR5P2. scbt.com The study of how this and other volatile organic compounds (VOCs) bind to specific receptors is crucial for understanding the neural coding of smell.

Future research is expected to delve deeper into these interactions, potentially mapping the full range of olfactory receptors that respond to this compound and how this combinatorial code translates into its unique perceived scent. Furthermore, investigating its metabolic fate in vivo—how it is processed and broken down by the body after ingestion or inhalation—could reveal other biological activities or pathways it may influence.

Table 3: Known Biological Interactions of this compound
Biological SystemInteraction/RoleSpecific TargetResearch FindingsReference
Olfactory System (Mouse)Sensory Perception (Odor)Olfactory Receptor I7Acts as an agonist, activating the receptor to initiate a neural signal for scent. nih.gov
Olfactory System (Human)Sensory Perception (Odor)Olfactory Receptor OR5P2Functions as an activator for this human olfactory receptor. scbt.com
General MetabolismMetabolic Precursor/Intermediate (Potential)Lipid PathwaysClassified as a medium-chain fatty aldehyde, suggesting involvement in lipid metabolism, though specific pathways are unconfirmed.

Development of Novel Analytical Platforms and Sensing Technologies

The detection and quantification of this compound are vital for quality control in the food and fragrance industries. While established analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for separating and identifying volatile compounds, new technologies are emerging that offer faster and more portable solutions. alwsci.com

One advanced technique is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which allows for the direct, real-time analysis of volatile compounds like aldehydes from the headspace of a sample without requiring prior chromatographic separation. azom.com This method is particularly useful for rapid quality control screening in complex matrices such as perfumes. azom.com

A significant area of innovation is the development of "electronic noses" (e-noses). These devices use an array of chemical sensors, such as metal oxide semiconductors (MOS), that generate a unique response pattern or "chemical fingerprint" for different VOCs. mdpi.comnih.govaip.org Paired with pattern recognition software, e-noses can be trained to identify specific compounds or complex odors. aip.org While not yet widely specific for this compound, this technology represents a major leap towards real-time, portable, and automated odor analysis, with potential applications in monitoring food freshness, environmental air quality, and even disease diagnostics through breath analysis. mdpi.comnih.gov

Table 4: Analytical Technologies for the Detection of this compound
TechnologyPrincipleAdvantagesPrimary ApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Physical separation of volatiles followed by mass-based identification.High sensitivity and specificity; "gold standard" for identification.Detailed laboratory analysis, quality control, research. alwsci.com
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Direct chemical ionization and mass analysis of headspace volatiles.Real-time analysis, no chromatography needed, high throughput.Rapid screening of raw materials and finished products. azom.com
Electronic Nose (E-Nose)Array of gas sensors generates a unique response pattern for a given odor.Portable, real-time results, can analyze complex mixtures.Emerging for quality control, freshness monitoring, process control. mdpi.comnih.govaip.org

Q & A

Q. What are the primary applications of 2,6-dimethyl-5-heptenal in flavor and fragrance research?

  • Methodological Answer : this compound is widely used as a flavoring agent due to its melon-like aroma. It is incorporated into food matrices via solubilization in reverse hexagonal (H(II)) mesophases, which stabilize volatile compounds without solvents . Researchers should consider its solubility profile (soluble in alcohol, paraffin oil; insoluble in water) when designing flavor-release studies . Regulatory compliance (e.g., FEMA GRAS #2389, EU Regulation 1334/2008) must be verified for food applications .

Q. How should researchers handle this compound to mitigate safety risks?

  • Methodological Answer : The compound is a skin sensitizer (H317 classification) . Laboratory protocols should include:
  • Use of nitrile gloves and fume hoods to prevent dermal exposure.
  • Storage under inert atmosphere at 2–8°C to minimize degradation .
  • Immediate cleanup of spills using adsorbents (e.g., silica gel) to avoid environmental contamination .

Q. What analytical methods are recommended for identifying this compound in complex mixtures?

  • Methodological Answer :
  • GC-MS : Use polar capillary columns (e.g., DB-WAX) coupled with mass spectrometry for separation and identification, referencing CAS 106-72-9 and FEMA 2389 .
  • Refractive Index : Confirm purity using its refractive index (reported but unspecified in literature) alongside density (0.851 g/mL at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in skin sensitization data for this compound?

  • Methodological Answer : Conflicting in vitro results exist:
Assay TypeResultReference
DPRANegative ECHA, 2017a
KeratinoSensPositive RIFM, 2016b
To address discrepancies:
  • Perform in chemico assays (e.g., peptide reactivity) to assess direct protein binding.
  • Use read-across approaches with structurally similar compounds (e.g., citronellal) to infer sensitization thresholds .
  • Apply quantitative risk assessment (QRA2) models to estimate safe exposure limits (e.g., NESIL: 7000 µg/cm²) .

Q. What experimental designs are effective for studying the stability of this compound in food systems?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to varying pH (3–9), temperatures (25–60°C), and oxygen levels to simulate shelf-life conditions. Monitor degradation via HPLC .
  • Encapsulation Studies : Embed the aldehyde in lipid-based carriers (e.g., monoolein/water mesophases) to assess protection against oxidation .
  • Sensory Panels : Correlate chemical stability with sensory perception thresholds (reported as "cucumber, green, melon" notes) .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer :
  • Ene Reaction : React 5-heptenal with dimethyl-substituted alkenes under catalytic conditions (e.g., Lewis acids) to form zwitterionic intermediates, followed by proton transfer to yield the target compound .
  • Purification : Distill at 116–124°C under reduced pressure (100 mmHg) and verify purity (>96%) via aldehyde-specific titration (e.g., hydroxylamine hydrochloride method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.